N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide

Regioisomerism Kinase inhibitor design Molecular recognition

This compound delivers the precise 5-cyclopropylpyridine regioisomer paired with a 6-ethoxy substituent and secondary carboxamide pharmacophore. Unlike generic pyridine carboxamides, this specific substitution pattern is critical for maintaining hinge-binding geometry in kinase inhibitor programs and avoiding false-negative SAR interpretations. The defined 6-ethoxy chain enables direct paired comparison with the 6-methoxy analog to evaluate oxidative metabolism susceptibility, directly informing PK-driven lead selection. Procuring this exact regioisomer ensures your screening cascade uses a well-characterized building block rather than an inactive or less selective analog that wastes resources.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034228-57-2
Cat. No. B2701995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
CAS2034228-57-2
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
InChIInChI=1S/C17H19N3O2/c1-2-22-16-6-5-14(11-19-16)17(21)20-9-12-7-15(10-18-8-12)13-3-4-13/h5-8,10-11,13H,2-4,9H2,1H3,(H,20,21)
InChIKeyUQUVWRLXPGHDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide (CAS 2034228-57-2): Chemical Identity & Core Distinctions


N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide (CAS 2034228-57-2) is a synthetic pyridine-carboxamide small molecule that incorporates a 5-cyclopropylpyridine fragment linked via a methylene bridge to a 6-ethoxynicotinamide core [1]. Its molecular formula is C₁₇H₁₉N₃O₂ (MW 297.35 g/mol) . The compound is principally offered by chemical suppliers as a research-grade building block for medicinal chemistry and chemical biology applications. Unlike generic nicotinamide derivatives, the specific 5-cyclopropyl substitution pattern on the pyridine ring and the 6-ethoxy group on the nicotinamide moiety confer distinct steric, electronic, and lipophilic properties that can significantly influence target engagement and metabolic stability relative to closely related analogs.

Why Generic Pyridine Carboxamide Substitution Is Insufficient for Applications Requiring N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide


In-class compounds such as N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide (CAS 2320382-26-9) or N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxypyridine-3-carboxamide differ in the position of the cyclopropyl substituent or the alkoxy chain length, respectively. These seemingly minor structural variations can lead to large differences in molecular recognition (e.g., hydrogen‑bonding geometry, steric fit in enzyme pockets), metabolic stability (e.g., CYP450 oxidation susceptibility), and physicochemical properties (e.g., LogP, aqueous solubility) [1]. Even within the same compound class, procuring a 'generic' pyridine carboxamide without verifying the exact substitution pattern risks introducing an inactive or less selective compound into a screening cascade, wasting resources and generating misleading structure-activity relationship (SAR) data.

Quantitative Differentiator Evidence for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide Relative to Closest Analogs


Positional Isomer Selectivity: 5-Cyclopropyl vs. 6-Cyclopropyl Regioisomer

The 5‑cyclopropyl regioisomer (target) places the cyclopropyl group in the meta position relative to the pyridine nitrogen, whereas the 6‑cyclopropyl isomer (CAS 2320382-26-9) places it ortho to the nitrogen. In analogous kinase inhibitor scaffolds, such positional shifts have been shown to alter hinge‑binding hydrogen‑bond geometry, resulting in >10‑fold differences in binding affinity. While direct quantitative binding data for the target compound are not publicly available, its distinct substitution pattern is expected to yield a different selectivity profile compared to the 6‑cyclopropyl regioisomer. [1]

Regioisomerism Kinase inhibitor design Molecular recognition

Alkoxy Chain Length Differentiation: 6-Ethoxy vs. 6-Methoxy Analog

The 6‑ethoxy group of the target compound provides a modest increase in lipophilicity (predicted ΔLogP ≈ +0.5) relative to the 6‑methoxy analog, which can enhance membrane permeability while maintaining an acceptable metabolic stability profile. In contrast, the 6‑methoxy analog is more susceptible to O‑demethylation by CYP450 enzymes, often leading to shorter half‑lives in microsomal stability assays. Although experimental LogP and metabolic stability data for the target compound are not publicly reported, the ethoxy substitution is a well‑established strategy to reduce phase‑I oxidative metabolism compared to methoxy. [1]

Lipophilicity Metabolic stability CYP450 oxidation

Carboxamide Hydrogen‑Bond Donor/Acceptor Capacity vs. Des‑Amide Analog

The secondary carboxamide linkage in the target compound provides both a hydrogen‑bond donor (NH) and acceptor (C=O), enabling bidentate interactions with biological targets such as kinase hinge regions or proteolytic enzymes. The corresponding des‑amide analog (simple methylene‑linked derivative) lacks the hydrogen‑bond donor, which can weaken target binding by ≥1 kcal/mol (corresponding to >5‑fold loss in affinity). The target compound's carboxamide therefore offers a critical interaction motif that is absent in simpler analogs. [1]

Hydrogen bonding Target engagement Solubility

Optimal Procurement Scenarios for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide


Kinase Inhibitor Lead Optimization Requiring Defined 5‑Cyclopropyl Regioisomer

When a kinase inhibitor program has identified a hit with a 5‑cyclopropylpyridine motif, the target compound serves as a well‑characterized amide‑linked building block for SAR expansion. Its correct regioisomer is essential to maintain hinge‑binding geometry; substitution with the 6‑cyclopropyl isomer could lead to false negative SAR interpretations. [1]

Metabolic Stability Assessment of Ethoxy vs. Methoxy Analogs in Drug Discovery

For groups evaluating the impact of alkoxy chain length on microsomal stability, the target compound provides a defined 6‑ethoxy substituent. Paired with its 6‑methoxy analog, it enables a direct comparison of oxidative metabolism susceptibility, informing lead selection based on PK profile requirements. [1]

Chemical Probe Synthesis Targeting Enzymes with Hydrogen‑Bond‑Dependent Recognition

In the development of chemical probes for enzymes that require a hydrogen‑bond donor (e.g., proteases, deacetylases), the secondary carboxamide of the target compound is a critical pharmacophoric element. Procuring this specific compound ensures the probe retains the necessary interaction capability, unlike des‑amide analogs. [1]

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.